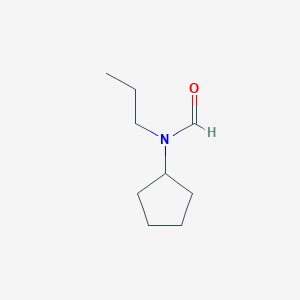
Formamide, N-cyclopentyl-N-propyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-cyclopentyl-N-propyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a derivative of formamide, where the hydrogen atoms are replaced by cyclopentyl and propyl groups. This compound is used primarily in research and experimental settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-cyclopentyl-N-propyl-(9CI) typically involves the reaction of cyclopentylamine and propylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+Propylamine+Formic Acid→Formamide, N-cyclopentyl-N-propyl-(9CI)
Industrial Production Methods
In an industrial setting, the production of Formamide, N-cyclopentyl-N-propyl-(9CI) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-cyclopentyl-N-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamide, N-cyclopentyl-N-propyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Formamide, N-cyclopentyl-N-propyl-(9CI) involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The cyclopentyl and propyl groups enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Formamide, N-cyclopentyl-N-cyclopropyl-(9CI): This compound has a cyclopropyl group instead of a propyl group.
Formamide, N-cyclopentyl-N-butyl-(9CI): This compound has a butyl group instead of a propyl group.
Uniqueness
Formamide, N-cyclopentyl-N-propyl-(9CI) is unique due to its specific combination of cyclopentyl and propyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-cyclopentyl-N-propylformamide |
InChI |
InChI=1S/C9H17NO/c1-2-7-10(8-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Clave InChI |
QZOXUNZOGUCKHW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


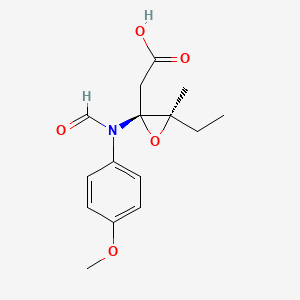
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
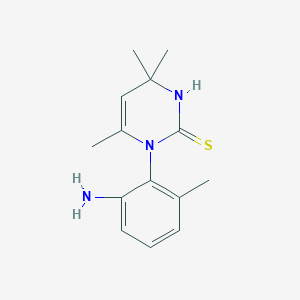
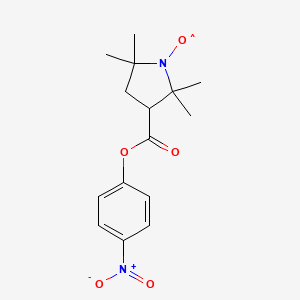
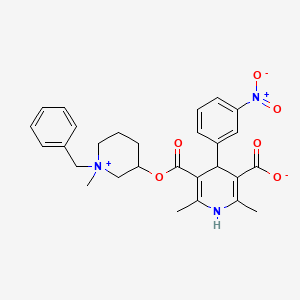
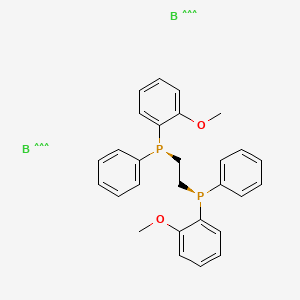
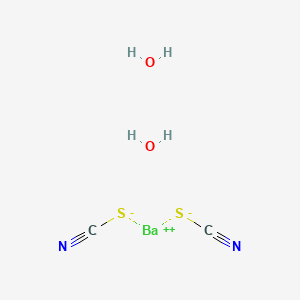
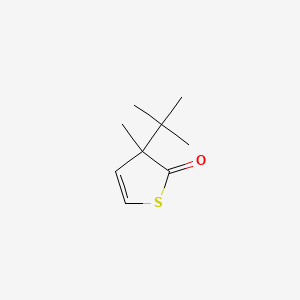
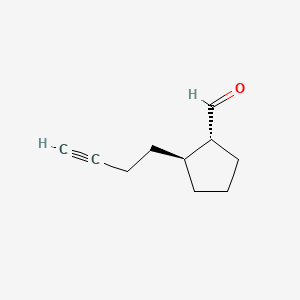
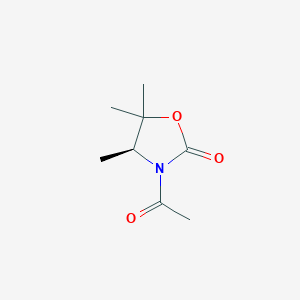
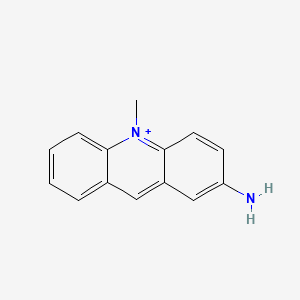
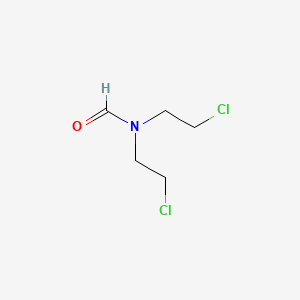
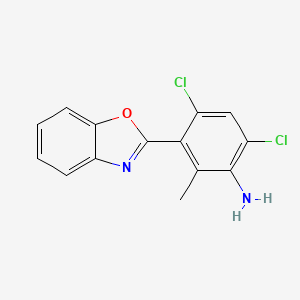
![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
